

Application Note: Structural Activity Relationship (SAR) Studies of Pyrano[2,3-c]pyridines

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Compound of Interest

Compound Name: 2H-Pyrano[2,3-c]pyridin-2-one

CAS No.: 67992-21-6

Cat. No.: B3066016

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Executive Summary

The pyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR/VEGFR-2), bacterial DNA gyrase, and reactive oxygen species (ROS). This guide provides a comprehensive protocol for the synthesis, structural optimization, and biological evaluation of these heterocycles. Unlike generic reviews, this note focuses on the specific [2,3-c] fusion isomer, distinguishing it from its pyrazole and quinoline analogs, to provide actionable SAR intelligence for lead optimization.

Chemical Space & Synthetic Protocol

The "Green" Multicomponent Synthesis (MCR)

The most robust method for accessing the pyrano[2,3-c]pyridine library is the one-pot multicomponent reaction (MCR). This approach minimizes waste and maximizes diversity by allowing the variation of the aryl aldehyde input.

Protocol: Microwave-Assisted Synthesis

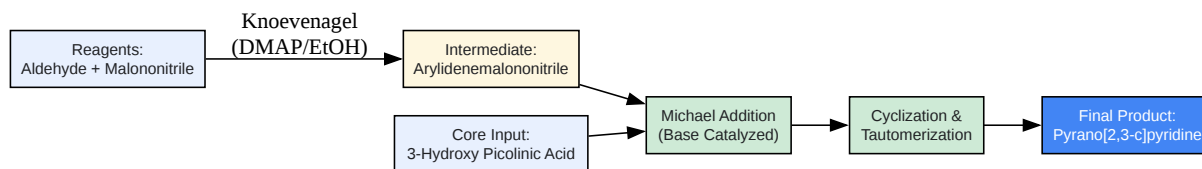
- Objective: Rapid synthesis of 2-amino-4-aryl-4H-pyrano[2,3-c]pyridine-3-carbonitriles.
- Reagents:
 - Aryl Aldehyde (1.0 equiv): Determines the C4 substituent.
 - Malononitrile (1.0 equiv): Provides the C3-CN and C2-NH₂ groups.
 - 3-Hydroxy Picolinic Acid (or 3-hydroxypyridine derivative) (1.0 equiv): The scaffold core.
 - Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or Piperidine.
 - Solvent: Ethanol/Water (1:1) or solvent-free (if using neat microwave irradiation).

Step-by-Step Procedure:

- Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the selected aromatic aldehyde and 1.0 mmol of malononitrile in 2 mL of EtOH.
- Activation: Add 10 mol% DMAP. Stir at room temperature for 2 minutes to initiate the Knoevenagel condensation (formation of arylidenemalononitrile intermediate).
- Cyclization: Add 1.0 mmol of 3-hydroxy picolinic acid.
- Irradiation: Seal the vial and irradiate at 140°C (300 W) for 10–15 minutes. Note: Monitor pressure to not exceed 15 bar.
- Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol.
- Purification: Recrystallize from hot ethanol/DMF. Yields typically range from 85–95%.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical Michael addition step.



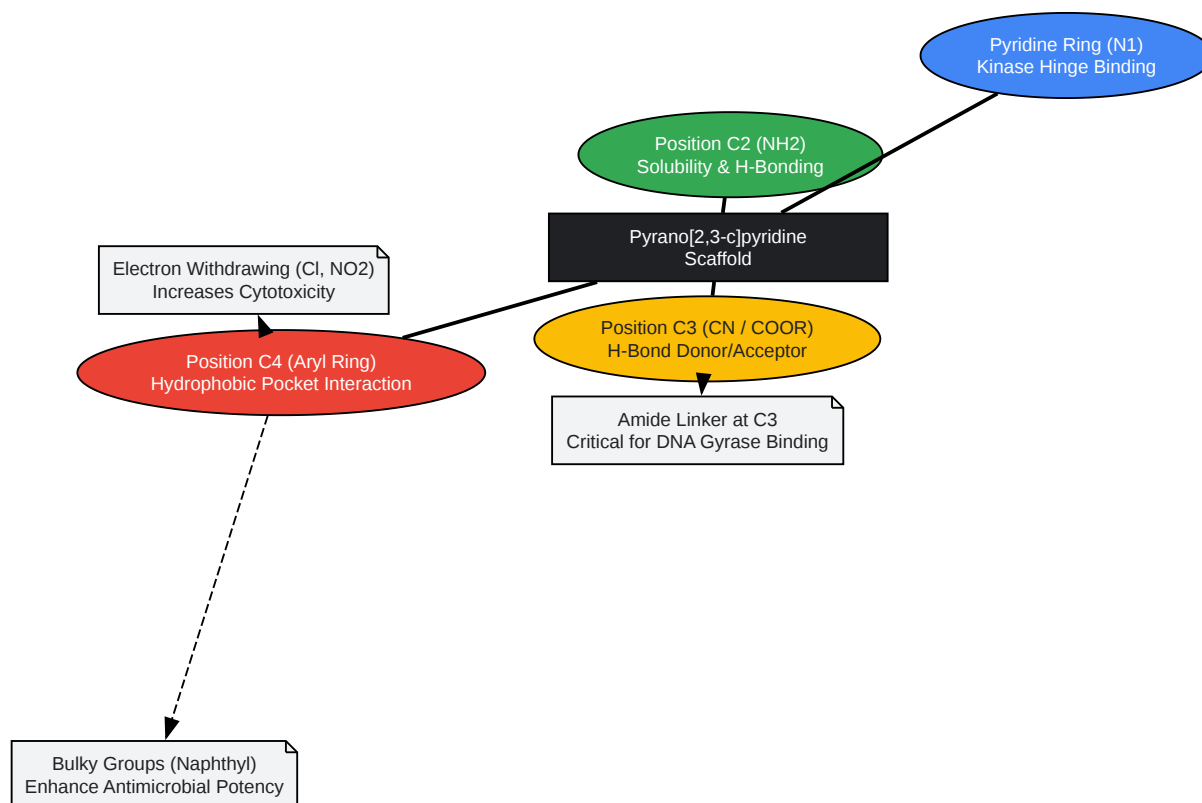
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Caption: One-pot convergent synthesis workflow for pyrano[2,3-c]pyridines via Knoevenagel-Michael-Cyclization cascade.

Structural Activity Relationship (SAR) Analysis

The biological activity of pyrano[2,3-c]pyridines is strictly governed by substituents at three key positions: C4 (Aryl), C3 (Functional Group), and the Pyridine Ring (N1/C8).

SAR Map & Logic



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Caption: SAR interaction map highlighting critical pharmacophores on the pyrano[2,3-c]pyridine core.

Therapeutic Area Specifics

A. Anticancer Activity (Target: EGFR / VEGFR-2)[1][2]

- Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain. The pyridine nitrogen (N1) often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

- Key Substituents:
 - C4-Position: A 4-chlorophenyl or 3,5-dibromo-4-methoxyphenyl group is essential. The halogen atoms fill the hydrophobic pocket (Gatekeeper residue) of the enzyme.
 - C3-Position: A carbonitrile (CN) group is preferred over esters. The CN group is small and linear, avoiding steric clash within the active site.
 - Bioisosteres: Replacing the pyridine ring with a quinoline (pyrano[3,2-c]quinoline) often increases potency but decreases solubility.

B. Antimicrobial Activity (Target: DNA Gyrase / Membrane Disruption)

- Mechanism: Inhibition of bacterial DNA gyrase B subunit (similar to novobiocin) or disruption of cell membrane integrity in Gram-negative bacteria (*Y. enterocolitica*, *E. coli*).
- Key Substituents:
 - Linker: Converting the C3-CN group into a carboxamide (-CONH-) significantly boosts antibacterial activity (MIC drops from >100 to ~25 µg/mL).
 - C4-Position: Naphthyl or 2,4-dichlorophenyl substituents provide the lipophilicity required to penetrate the bacterial cell wall.

Quantitative Data Summary

The following table synthesizes data from multiple recent studies (2017–2024) regarding the [2,3-c] isomer.

Target	Substituent (C4)	Substituent (C3)	Activity Metric	Potency Note
Anticancer (MCF-7)	4-Chlorophenyl	-CN	IC50: 0.23 μ M	High potency; Halogen essential for hydrophobic fit.
Anticancer (HepG2)	4-Methoxyphenyl	-CN	IC50: 1.5 μ M	Electron-donating group reduces activity slightly.
Antimicrobial (E. coli)	2,4-Dichlorophenyl	-CONH-Aryl	MIC: 12.5 μ g/mL	Amide linker is superior to nitrile for bacteria.
Antimicrobial (Y. enterocolitica)	4-Nitrophenyl	-CN	MIC: 50.0 μ g/mL	Strong electron-withdrawing group aids activity.
Antioxidant (DPPH)	3,4-Dimethoxyphenyl	-CN	IC50: 220 μ M	Moderate; Phenolic -OH would improve this drastically.

Validated Bioassay Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M7-A10

- Inoculum Prep: Prepare bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

- **Compound Prep:** Dissolve pyrano[2,3-c]pyridine derivatives in 100% DMSO to 10 mg/mL stock. Perform serial 2-fold dilutions in MHB (Final range: 512 to 0.5 µg/mL). Ensure final DMSO < 1%.
- **Incubation:** Add 100 µL of diluted compound and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 16–20 hours.
- **Readout:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
- **Validation:** Run Ciprofloxacin as a positive control (Expected MIC: 0.004–0.015 µg/mL).

In Vitro Cytotoxicity (MTT Assay)

- **Seeding:** Seed cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment.
- **Treatment:** Treat with graded concentrations of the compound (0.1 – 100 µM) for 48h.
- **Staining:** Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
- **Solubilization:** Remove media. Add 150 µL DMSO to dissolve formazan crystals.
- **Measurement:** Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

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 - Key Insight: Highlights EGFR/VEGFR-2 kinase inhibition and SAR for anticancer applications.[1]
- Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-carboxamides. ResearchGate, 2005.
 - Key Insight: Demonstrates the superiority of the carboxamide linker over the nitrile group for antimicrobial efficacy.

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